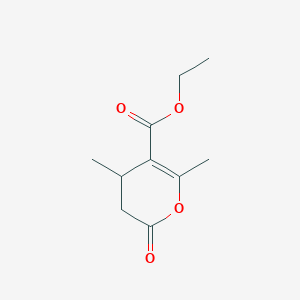
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2h-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound belonging to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its ethyl ester functional group and the presence of two methyl groups at the 4 and 6 positions of the pyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with aldehydes and acetone . This method typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps to ensure the compound’s purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyran derivatives.
Applications De Recherche Scientifique
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its derivatives may serve as lead compounds for developing new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of gene expression. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyran-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound has a phenyl group at the 6 position, which may result in different reactivity and biological activity.
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl ester and methyl groups, used as a reactant in various organic syntheses.
The uniqueness of this compound lies in its specific functional groups and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5450-21-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h6H,4-5H2,1-3H3 |
Clé InChI |
ZJIWXABJOMRNLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=O)CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


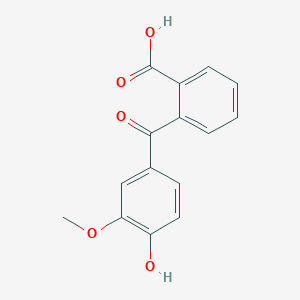
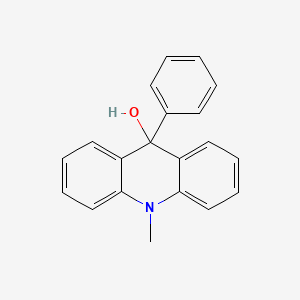

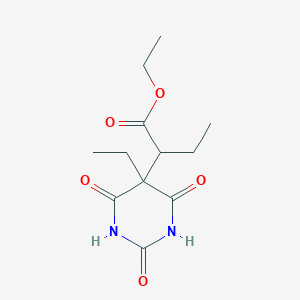
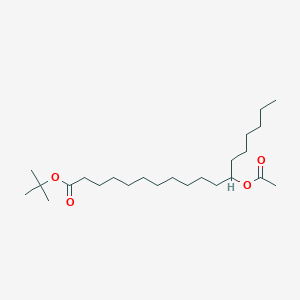
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

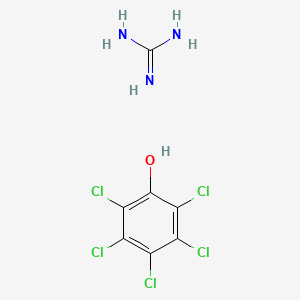

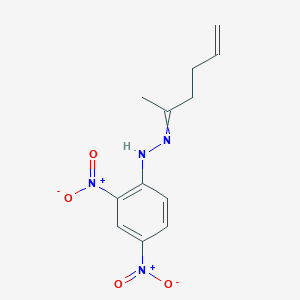
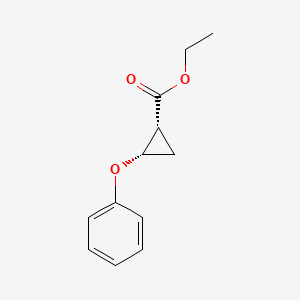
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
